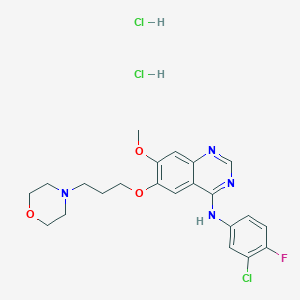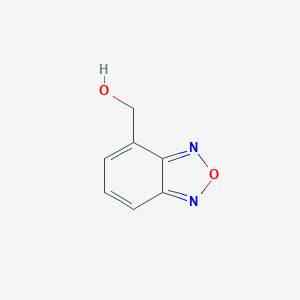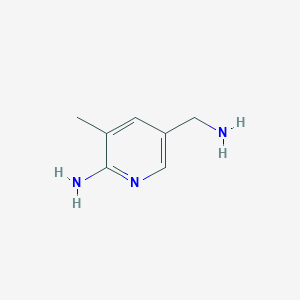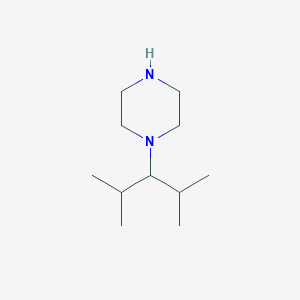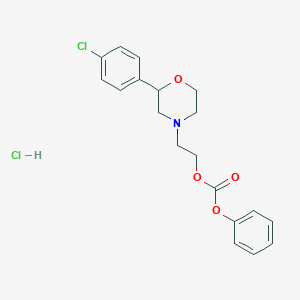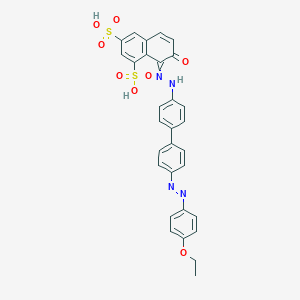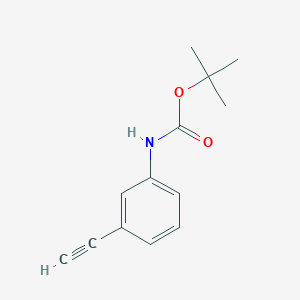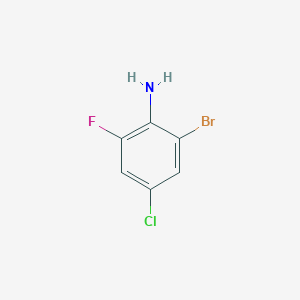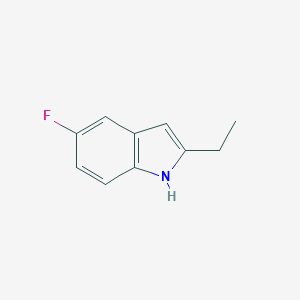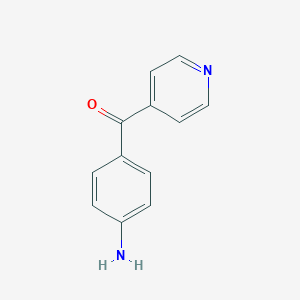
(4-Aminophenyl)(pyridin-4-yl)methanone
Vue d'ensemble
Description
"(4-Aminophenyl)(pyridin-4-yl)methanone" is a compound that has garnered interest in the scientific community for its structural complexity and potential applications in various fields. While specific studies on this compound are limited, research on similar compounds provides insight into its potential synthesis methods, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "(4-Aminophenyl)(pyridin-4-yl)methanone" often involves multi-step reactions, including condensation, substitution, and cyclization processes. For instance, compounds with similar structural frameworks have been synthesized using three-component reactions, starting from basic building blocks such as malononitrile and aldehydes in the presence of suitable catalysts or under specific conditions like UV irradiation (Jing et al., 2018).
Molecular Structure Analysis
Crystal and molecular structure analyses of related compounds demonstrate the importance of X-ray diffraction (XRD) studies in determining the precise geometries and conformations. For example, compounds with pyridinyl and phenyl groups have been characterized to reveal their monoclinic space group arrangements and intermolecular interactions, highlighting the utility of XRD in understanding the structural attributes of complex organic molecules (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of "(4-Aminophenyl)(pyridin-4-yl)methanone" can be inferred from studies on similar compounds, which show a range of reactions including nucleophilic substitutions and the formation of hydrogen bonds. These reactions are crucial for further functionalization and application of the compound in synthesis and material science (Al-Ansari, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are pivotal for the application of organic compounds in materials science and drug design. While specific data on "(4-Aminophenyl)(pyridin-4-yl)methanone" are scarce, analyses of similar compounds provide valuable insights into how structural variations influence these properties (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for participation in chemical reactions, are critical for the compound's applications in organic synthesis and medicinal chemistry. Studies on similar compounds shed light on their electronic structure, charge distribution, and potential for interaction with biological targets, providing a foundation for the exploration of "(4-Aminophenyl)(pyridin-4-yl)methanone" in these areas (Shahana & Yardily, 2020).
Applications De Recherche Scientifique
Photoinduced Intramolecular Rearrangement : Jing et al. (2018) developed an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, which are structurally similar to (4-Aminophenyl)(pyridin-4-yl)methanone. This process involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, showcasing a method that avoids the use of transition-metal catalysts and employs green solvents (Jing et al., 2018).
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed significant antimicrobial activity. This research indicates the potential of such compounds in the development of new antimicrobial agents (Kumar et al., 2012).
Spectral Characterization and Docking Studies : Shahana and Yardily (2020) conducted a comprehensive study on novel compounds structurally related to (4-Aminophenyl)(pyridin-4-yl)methanone, including spectral characterization, density functional theory calculations, and molecular docking studies. These studies aid in understanding the compounds' structural properties and potential antibacterial activities (Shahana & Yardily, 2020).
Spectroscopic Properties Study : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds similar to (4-Aminophenyl)(pyridin-4-yl)methanone. This research provides insights into the effects of structure and environment on the spectroscopic properties of these compounds (Al-Ansari, 2016).
Propriétés
IUPAC Name |
(4-aminophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZARAUVKUVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350775 | |
| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(pyridin-4-yl)methanone | |
CAS RN |
170893-64-8 | |
| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



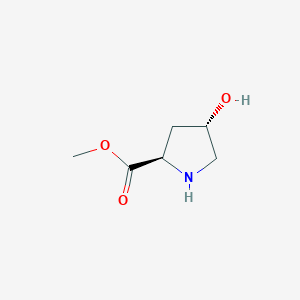
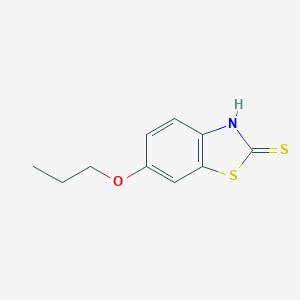
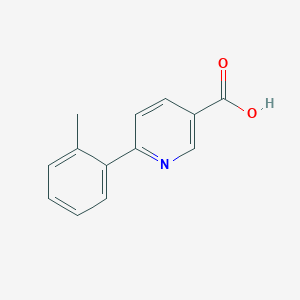
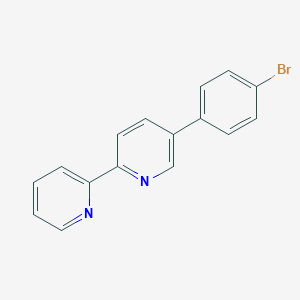
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
